molecular formula C15H18N4O4S B6974760 3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid

3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid

Cat. No.: B6974760
M. Wt: 350.4 g/mol
InChI Key: KOXLKJKWNCPPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

    Sulfonation: The sulfamoyl group is added through a sulfonation reaction using chlorosulfonic acid.

    Coupling with Benzoic Acid: The final step involves coupling the pyrimidine derivative with 4-ethylbenzoic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Dimethylamine for nucleophilic substitution, chlorosulfonic acid for sulfonation.

Major Products

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the pyrimidine ring or benzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The sulfamoyl group may inhibit enzymatic activity by mimicking the transition state of enzyme-substrate complexes. The benzoic acid moiety can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Dimethylamino)pyrimidin-5-yl]acrylic acid
  • **4-ethylbenzoic acid
  • **Sulfanilamide derivatives

Uniqueness

3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, while the sulfamoyl group provides potential inhibitory effects on enzymes.

Properties

IUPAC Name

3-[[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-4-10-5-6-11(14(20)21)7-13(10)24(22,23)18-12-8-16-15(17-9-12)19(2)3/h5-9,18H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXLKJKWNCPPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CN=C(N=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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